molecular formula C10H16O B7798219 3,7-Dimethyl-2,6-octadienal

3,7-Dimethyl-2,6-octadienal

Cat. No. B7798219
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-UHFFFAOYSA-N
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Description

Citral is an enal that consists of octa-2,6-dienal bearing methyl substituents at positions 3 and 7. A mixture of the two geometric isomers geranial and neral, it is the major constituent (75-85%) of oil of lemon grass, the volatile oil of Cymbopogon citratus, or of C. flexuosus. It also occurs in oils of verbena, lemon, and orange. It has a role as a flavouring agent, a fragrance, an insecticide, an EC 1.2.3.1 (aldehyde oxidase) inhibitor and a metabolite. It contains a geranial and a neral.
3,7-Dimethyl-2,6-octadienal is a natural product found in Curcuma amada, Lantana camara, and other organisms with data available.

Scientific Research Applications

  • Safety and toxicity evaluation: 3,7-Dimethyl-2,6-octadienal has been assessed for genotoxicity, toxicity, and environmental safety, suggesting its safe use in certain applications (Api et al., 2020).

  • Role in selective hydrogenation: The compound has been studied for its role in selective hydrogenation, particularly in supercritical carbon dioxide, providing insights into its chemical reactivity and potential industrial applications (Chatterjee et al., 2004).

  • Biological activity: It has been evaluated for its biological activity against cancer cells, indicating potential therapeutic applications (Iriye et al., 1984).

  • Use in catalysis: Studies have explored its use in polymer fiber catalysts for hydrogenation processes, demonstrating its utility in catalytic applications (Aumo et al., 2002).

  • Transformation into other compounds: Research has focused on transforming 3,7-Dimethyl-2,6-octadienal into various compounds, such as racemic eldanolide, highlighting its versatility in chemical synthesis (Iriye, 1985).

  • Synthesis from isoprene: The compound has been synthesized from isoprene, showing an efficient method for its production (Takabe et al., 1975).

  • Acaricidal activity: Its acaricidal activities have been evaluated, indicating its potential use in pest control (Song & Lee, 2018).

  • Polymer applications: Research into crystalline copolymers incorporating 3,7-Dimethyl-2,6-octadienal has been conducted, exploring its use in materials science (Dipietro & Diedwardo, 1966).

properties

IUPAC Name

3,7-dimethylocta-2,6-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVQBCEXWBHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024836
Record name 3,7-Dimethyl-2,6-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-2,6-octadienal

CAS RN

5392-40-5
Record name Citral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-2,6-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
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reactant
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642 mg
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18.2 g
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Yield
86%

Synthesis routes and methods II

Procedure details

The following were charged into the aqueous phase: undecane, N-oxide, hexane (same quantities as above) and a supplementary amount of acetic acid (0.6 g). The mixture was then heated for 1 hour and the procedure was thereafter as before. Nine conversions were performed in this manner on the same catalytic lower layer. The yields of citral are given in the following table:
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[Compound]
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N-oxide
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0.6 g
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Synthesis routes and methods III

Procedure details

This example illustrates the use of triisobutylaluminum to generate the aluminum alkoxide catalyst. A flask was charged with 80 grams of nerol and 10 ml of a 25% solution of triisobutylaluminum in toluene. To the solution was added 39 grams (0.75 equivalents) of furfural and the solution was allowed to react at ambient temperature for 18 hours. Analysis by glpc showed that 69% of the nerol had been consumed to give citral in 98+% yield.
Quantity
0 (± 1) mol
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80 g
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39 g
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Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
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Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-2,6-octadienal
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3,7-Dimethyl-2,6-octadienal
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3,7-Dimethyl-2,6-octadienal

Citations

For This Compound
1,630
Citations
CS Boyer, DR Petersen - Drug metabolism and disposition, 1991 - ASPET
Citral (3,7-dimethyl-2,6-octadienal), a flavoring and fragrance agent, is associated with a variety of biochemical and toxicological effects. Reports of the in vivo metabolism of citral …
Number of citations: 57 dmd.aspetjournals.org
R Iriye, T Yorifuji, N Takeda… - … and biological chemistry, 1984 - academic.oup.com
4-Hydroxy-3,7-dimethyl-2,6-octadienal (5-Hydroxycitral) (2) was prepared from 3,7-dimethyl-2,6-octatrienal (citral) (1) via bromoaldehyde (4) and acetoxyaldehyde (6). 3,7-Dimethyl-2,4,…
Number of citations: 12 academic.oup.com
TT Crocker, LL Sanders - Cancer Research, 1970 - AACR
Benzo(a)pyrene (BaP), 10.5 µg/ml, produced cellular pleomorphic or squamous metaplastic epithelia and shrinking of cartilage matrix in suckling hamster trachea in organ culture. The …
Number of citations: 98 aacrjournals.org
P Shahzadi, A Muhammad, F Mehmood… - J Antivir …, 2014 - researchgate.net
Citral (3, 7-dimethyl-2, 6-octadienal) was hydro distilled from lemon grass and 3, 7-dimethyl-2, 6-octadienal acetals (Citral acetals) were synthesized from it. The latter was redistilled …
Number of citations: 23 www.researchgate.net
JH Park, HS Lee - Scientific Reports, 2018 - nature.com
Toxicities and color deformation were evaluated of essential oils of Melissa officinalis cultivated in France, Ireland, and Serbia and their constituents, along with the control efficacy of …
Number of citations: 9 www.nature.com
JE Song, HS Lee - Experimental and Applied Acarology, 2018 - Springer
Acaricidal activities of the active component isolated from Melissa officinalis oil and its structural analogues against Tyrophagus putrescentiae were evaluated using fumigant and …
Number of citations: 2 link.springer.com
MA Aramendı́a, V Borau, C Jiménez, JM Marinas… - Applied Catalysis A …, 1998 - Elsevier
The selective reduction of citral (3,7-dimethyl-2,6-octadienal) by gas-phase hydrogen transfer over various acid–base catalysts (MgO, ZrO 2 , MgO/B 2 O 3 and AlPO 4 /SiO 2 ), using …
Number of citations: 21 www.sciencedirect.com
R Iriye - Agricultural and biological chemistry, 1985 - jstage.jst.go.jp
In the previous paper, anintroduction of substituents into the C4 position of 3, 7-dimethyl-2, 6-octadienal (citral)(1) and the formation of 4-acetoxy-3, 7-dimethyl-2, 6-octadienal (2) were …
Number of citations: 7 www.jstage.jst.go.jp
JH Park, HS Lee, N Chung - Applied …, 2021 - applbiolchem.springeropen.com
The bioactivity of the essential oil extracted from Litsea cubeba fruits against tick vectors of severe fever with thrombocytopenia syndrome is unknown. In this study, L. cubeba oil and its …
Number of citations: 8 applbiolchem.springeropen.com
MJ Connor - Cancer letters, 1991 - Elsevier
Citral inhibits the formation of retinoic acid from retinol in mouse epidermis. Since skincarcinogenesis is sensitive to retinoid status, and retinoic acid may be the active form of vitamin A …
Number of citations: 25 www.sciencedirect.com

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